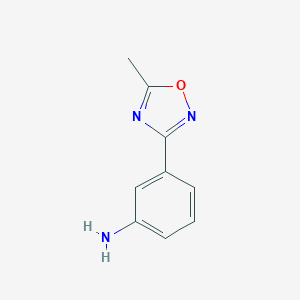

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Overview

Description

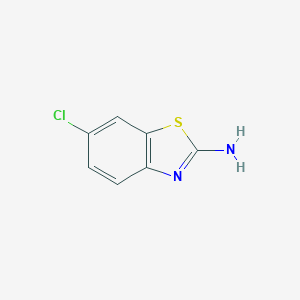

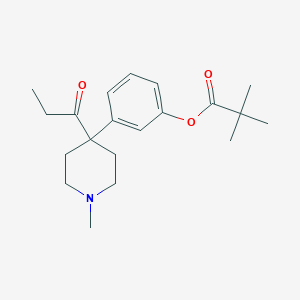

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline: is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and an aniline group at the 3-position. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research .

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities . They have been found to act as selective inhibitors of the dopamine transporter DAT and partial agonists of the μ opioid receptor . They also have been reported to have anti-angiogenic properties .

Mode of Action

Based on the reported activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Compounds with a similar 1,2,4-oxadiazole core have been reported to affect various pathways, including those involved in dopamine transport and opioid signaling .

Pharmacokinetics

The compound’s molecular weight of 17519 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including analgesic, antibiotic, anticonvulsant, and anti-hepatitis b virus activities, as well as unique antitumor, anti-inflammatory, and acetylcholinesterase (ache) inhibitory activities .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

O-Acylation of Amidoxime: One common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring.

1,3-Dipolar Cycloaddition: Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).

Industrial Production Methods: While specific industrial production methods for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of reduced heterocyclic compounds.

Substitution: Formation of substituted aniline and oxadiazole derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.

Biology and Medicine:

Antimicrobial Agents: Derivatives of 1,2,4-oxadiazoles have shown promising antimicrobial activities against bacteria and fungi.

Anticancer Agents: Some derivatives exhibit cytotoxic activities against cancer cell lines.

Industry:

Comparison with Similar Compounds

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

- 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the presence of both an aniline group and a methyl-substituted oxadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-3-2-4-8(10)5-7/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRGRIHPFAVSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465372 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10185-69-0 | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)

![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)